2,4-Dibromo-3-methoxypyridine
Description
2,4-Dibromo-3-methoxypyridine is a halogenated pyridine derivative featuring bromine substituents at the 2- and 4-positions and a methoxy group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables regioselective functionalization, making it valuable for constructing complex heterocycles.
Properties
IUPAC Name |
2,4-dibromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFDBLKFUYBOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-methoxypyridine typically involves bromination and methoxylation reactions. One common method is the bromination of 3-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the compound can be reduced to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds with extended aromatic systems.
Oxidation Products: Aldehydes, acids, or ketones depending on the oxidizing agent used.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Organic Molecules
2,4-Dibromo-3-methoxypyridine serves as a versatile building block in organic synthesis. Its bromine substituents allow for electrophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex organic compounds. This compound can participate in various organic reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for creating diverse chemical entities.
Table 1: Key Reactions Involving this compound
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of methoxypyridine can inhibit the growth of various cancer cell lines and possess antibacterial properties. The introduction of the methoxy group enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development as therapeutic agents.
Case Study: Inhibition of Amyloid Beta Production
A notable study explored the insertion of methoxypyridine motifs into gamma-secretase modulators (GSMs), which are aimed at reducing amyloid beta (Aβ42) production associated with Alzheimer's disease. The results demonstrated that compounds containing methoxypyridine significantly reduced Aβ42 levels in both plasma and brain tissues of mouse models, indicating their potential as therapeutic agents for neurodegenerative diseases .
Medicinal Applications
Pharmaceutical Intermediate
this compound is being investigated as a pharmaceutical intermediate in drug development processes. Its ability to undergo various transformations makes it a suitable candidate for synthesizing active pharmaceutical ingredients (APIs). The compound's unique structure allows for modifications that can enhance pharmacological properties while reducing toxicity.
Table 2: Pharmaceutical Applications of this compound
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the methoxy group can influence its reactivity and binding affinity, making it a versatile compound in different contexts.
Comparison with Similar Compounds
Structural Differences :
Impact on Reactivity :
- The 2,5-dibromo isomer has bromines separated by a methoxy group, which may sterically hinder certain reactions.
Halogen-Substituted Analogs: 2,5-Diiodo-3-methoxypyridine
Key Properties :
- Molecular Weight : 360.92 g/mol (vs. 266.92 g/mol for the dibromo analog).
- Reactivity : Iodine’s larger atomic radius and weaker C–I bond enhance susceptibility to nucleophilic substitution compared to bromine.
Mono-Halogenated Derivatives: 3-Bromo-5-Methoxypyridine
Structural Differences :
Functionalized Derivatives: 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
Structural Differences :
Data Tables
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Biological Activity
2,4-Dibromo-3-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and a methoxy group on the pyridine ring, which may influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Bromine substituents : Positioned at the 2 and 4 positions of the ring.
- Methoxy group : Located at the 3 position, which may enhance lipophilicity and affect biological interactions.
Anticancer Potential
The anticancer activity of pyridine derivatives has been a focal point in recent studies. A related compound, methoxypyridine derivatives, showed promising results in inhibiting cancer cell proliferation. For example, a study demonstrated that methoxypyridines could attenuate the production of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease, suggesting potential neuroprotective effects . Although direct studies on this compound are scarce, its structural similarities to active compounds suggest it could possess similar anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity. The presence of halogen atoms (like bromine) often enhances the reactivity and binding affinity of compounds to biological targets. In a comparative analysis, it was found that introducing electron-withdrawing groups such as bromines can increase the potency of pyridine derivatives against specific enzymes and receptors .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-Methoxy-6-methylaminopyridine | 60 | Aβ42 production inhibition |
| 5-Bromo-2-methoxy-6-methylaminopyridine | 45 | Anticancer activity |
| This compound | TBD | Potentially similar to above |
Case Studies
- Antiproliferative Activity : A study assessed various methoxypyridine derivatives for their antiproliferative effects on cancer cell lines. Compounds with similar structural features to this compound exhibited IC50 values ranging from 45 µM to over 100 µM against different cancer cell lines .
- Inhibition of Enzymatic Activity : Another research focused on pyridinylimidazole-type compounds derived from similar structures demonstrated enhanced inhibition of p38α MAP kinase activity, which is linked to inflammatory responses and cancer progression . This suggests that modifications like those found in this compound could yield potent inhibitors.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-3-methoxypyridine, and how can regioselectivity be controlled?
Methodological Answer: A two-step synthesis is commonly employed:
Methoxylation : Introduce the methoxy group at the 3-position of pyridine via nucleophilic substitution under alkaline conditions (e.g., NaOH in methanol, 80°C, 12 h) .
Bromination : Sequential bromination at the 2- and 4-positions using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize di-bromination byproducts. Regioselectivity is influenced by steric and electronic factors; the 4-position is more reactive due to para-directing effects of the methoxy group.
Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry (1:1.05 molar ratio for Br) to avoid over-bromination .
Q. How can purification challenges arising from residual brominating agents be resolved?
Methodological Answer: Post-synthesis, residual bromine or HBr is neutralized using aqueous Na₂S₂O₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. For persistent impurities, recrystallization in ethanol/water (7:3 v/v) yields >95% purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) shows a singlet for the methoxy group (~δ 3.9 ppm) and two distinct aromatic protons (δ 8.2–8.5 ppm). ¹³C NMR confirms bromination sites via deshielding effects.
- MS : ESI-MS (positive mode) displays [M+H]⁺ peaks at m/z 265/267 (isotopic pattern confirms two Br atoms).
- IR : C-Br stretches appear at ~550–600 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry predict reactivity trends for further functionalization of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) identify electron-deficient regions. Fukui indices predict electrophilic attack at the 5-position due to resonance stabilization from the methoxy group. Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer: Crystal structure refinement using SHELXL (via Olex2 or WinGX) resolves ambiguities:
Q. What strategies mitigate dehalogenation during cross-coupling reactions?
Methodological Answer:
- Catalyst Selection : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to reduce oxidative addition of C–Br bonds.
- Solvent Optimization : Replace DMF with toluene to minimize nucleophilic degradation.
- Additives : Add TBAB (tetrabutylammonium bromide) to stabilize intermediates. Monitor reaction progress via in situ Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
